

A Technical Guide to the Biological Activity of Novel 2-Methylquinoline Derivatives

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Compound of Interest

Compound Name: **2-Methylquinolin-3-amine**

Cat. No.: **B112282**

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.^{[1][2]} Derivatives of quinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.^{[1][3][4]} The introduction of a methyl group at the C-2 position and an amine group at the C-3 position can significantly influence the molecule's biological profile, making **2-methylquinolin-3-amine** derivatives a subject of growing interest in drug discovery.

This technical guide provides a comprehensive overview of the key biological activities of novel quinoline derivatives, with a focus on structures related to the 2-methylquinoline core. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to support further research and development in this field.

Key Biological Activities and Quantitative Data

Novel quinoline derivatives exhibit a broad spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, as well as their ability to inhibit specific enzymes.

Anticancer Activity

Quinoline derivatives have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.^[5] Their mechanisms often involve the disruption of critical cellular processes, such as microtubule assembly or key signaling pathways.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Class/Derivative	Cancer Cell Line(s)	Activity Metric	Result	Reference
2-Arylquinoline Derivative (Compound 13)	HeLa (Cervical)	IC ₅₀	8.3 μM	[6]
2-Arylquinoline Derivative (Compound 12)	PC3 (Prostate)	IC ₅₀	31.37 μM	[6]
2-Arylquinoline Derivative (Compound 11)	PC3 (Prostate)	IC ₅₀	34.34 μM	[6]
1,2,3,4-Tetrahydroquinoline (Compound 18)	HeLa (Cervical)	IC ₅₀	13.15 μM	[6]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones	HL-60, MCF-7	Cytotoxicity	High activity in low μM range	
8-Hydroxyquinoline-5-sulfonamide (Compound 3c)	C-32, MDA-MB-231, A549	IC ₅₀	High activity, comparable to cisplatin	[7]
4-Substituted benzyloxy quinolin-2(1H)-one (Compound 11e)	COLO 205	Cytotoxicity	Potent activity at nanomolar level	
Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f)	HCT116	Anti-proliferative	Promising activity	[8]

IC_{50} (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoline nucleus is a core component of several established antimicrobial agents.[\[9\]](#)

Novel derivatives are frequently screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[9\]](#)[\[10\]](#)

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Class/Derivative	Microbial Strain(s)	Activity Metric	Result (µg/mL)	Reference
α-Aminophosphonates with quinoline moiety (Compounds 9e, 9g, 9h, 9i)	Gram-positive bacteria	MIC	0.25 - 128	[11]
α-Aminophosphonates with quinoline moiety (Compounds 9f, 9g, 9h, 10k, 10l)	Gram-negative bacteria	MIC	0.25 - 128	[11]
α-Aminophosphonates with quinoline moiety (Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l)	Fungal strains	MIC	0.25 - 32	[11]
C-2 amine-substituted quinoxaline (Compounds 5m-5p)	S. aureus	MIC	4 - 16	[12]
5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one	S. aureus, E. coli	MIC	6.25	[9]
Quinolyl thiourea analogue	Plasmodium falciparum	IC ₅₀	1.2 µM	[3]

(chloroquine-
resistant)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have been explored as anti-inflammatory agents, targeting key mediators in the inflammatory cascade such as cyclooxygenase (COX) and various pro-inflammatory cytokines.[13][14]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound Class/Derivative	Assay/Model	Key Findings	Reference
N-substituted-quinolinone-3-aminoamides	In vitro lipoxygenase inhibition & in vivo assays	Potent antioxidant and anti-inflammatory activity	[15]
3-(Arylideneamino)-phenylquinazoline-4(3H)-one	Endotoxin-stimulated macrophages	Inhibition of TNF- α , IL-1 β , IL-6, iNOS, COX-2	[14]
Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (Compound 6b)	Carrageenan-induced rat paw edema	Significant anti-inflammatory activity	[16]
N ¹ -(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine	Methotrexate-induced inflammation model	Reduction of inflammatory markers (MMP-9, IL-1 β , NF-kB)	[17]

Enzyme Inhibition

The versatility of the quinoline scaffold allows it to interact with various enzymatic targets, making it a valuable template for designing specific enzyme inhibitors for therapeutic intervention.[\[18\]](#)

Table 4: Enzyme Inhibition by Selected Quinoline Derivatives

Compound Class/Derivative	Target Enzyme(s)	Activity Metric	Result	Reference
2,3-Disubstituted quinolines	Cytochrome P450 (CYP1A2)	Inhibition	Found to inhibit the subtype	
Quinoline-based analogs (Compounds 9 & 11)	Human DNMT1, C. difficile CamA	Inhibitory Potency	Low micromolar range	[18]
Imidazo[4,5-f]quinoline derivative	Bovine serum amine oxidase	Activation/Inhibition	Activates copper-dependent, inhibits FAD-dependent enzyme	[19]
Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f)	CDK2 / Topoisomerase I	Inhibition	Dual inhibitory activity	[8]
4-Morpholine-quinazoline derivative (Compound 17f)	PI3K α	IC ₅₀	4.2 nM	[20]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following are standard protocols for assessing the key biological activities of 2-methylquinoline derivatives.

Protocol 1: MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[\[2\]](#)

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
- Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Method (Antimicrobial MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi.[\[9\]](#)[\[11\]](#)

- Inoculum Preparation: Culture the microbial strains (e.g., *S. aureus*, *E. coli*, *C. albicans*) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized final concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: Perform a two-fold serial dilution of the test quinoline derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.[\[14\]](#)[\[16\]](#)

- Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions for at least one week.
- Compound Administration: Administer the test quinoline derivative orally or via intraperitoneal injection to the test group of animals. The control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).
- Induction of Inflammation: After a set period (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V_0) and at regular intervals afterward (e.g., 1,

2, 3, and 4 hours; V_t).

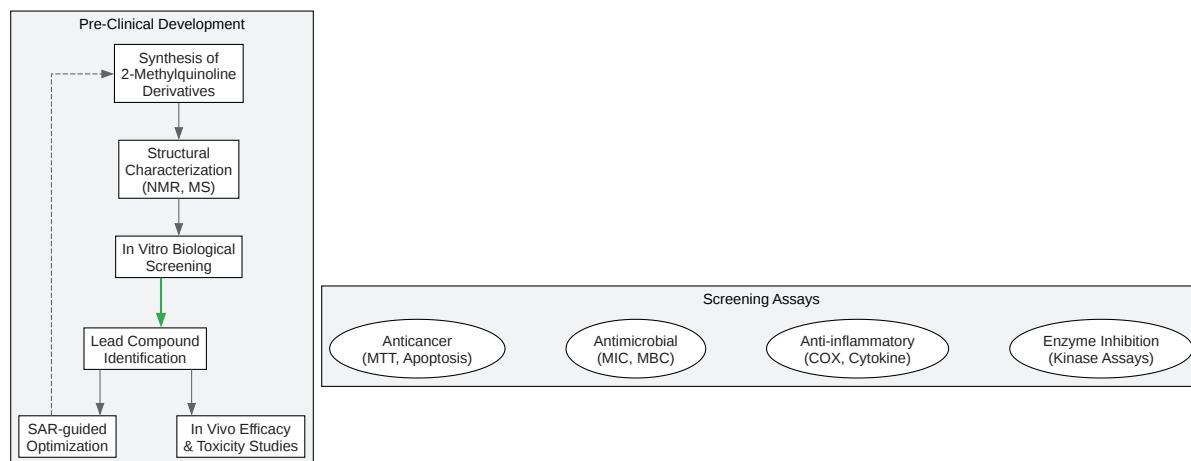
- Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:
 - $$\% \text{ Inhibition} = [(V_t - V_0)_{\text{control}} - (V_t - V_0)_{\text{treated}}] / (V_t - V_0)_{\text{control}} * 100$$

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to adhere to the specified technical requirements.

Drug Discovery and Screening Workflow

The development of novel quinoline derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

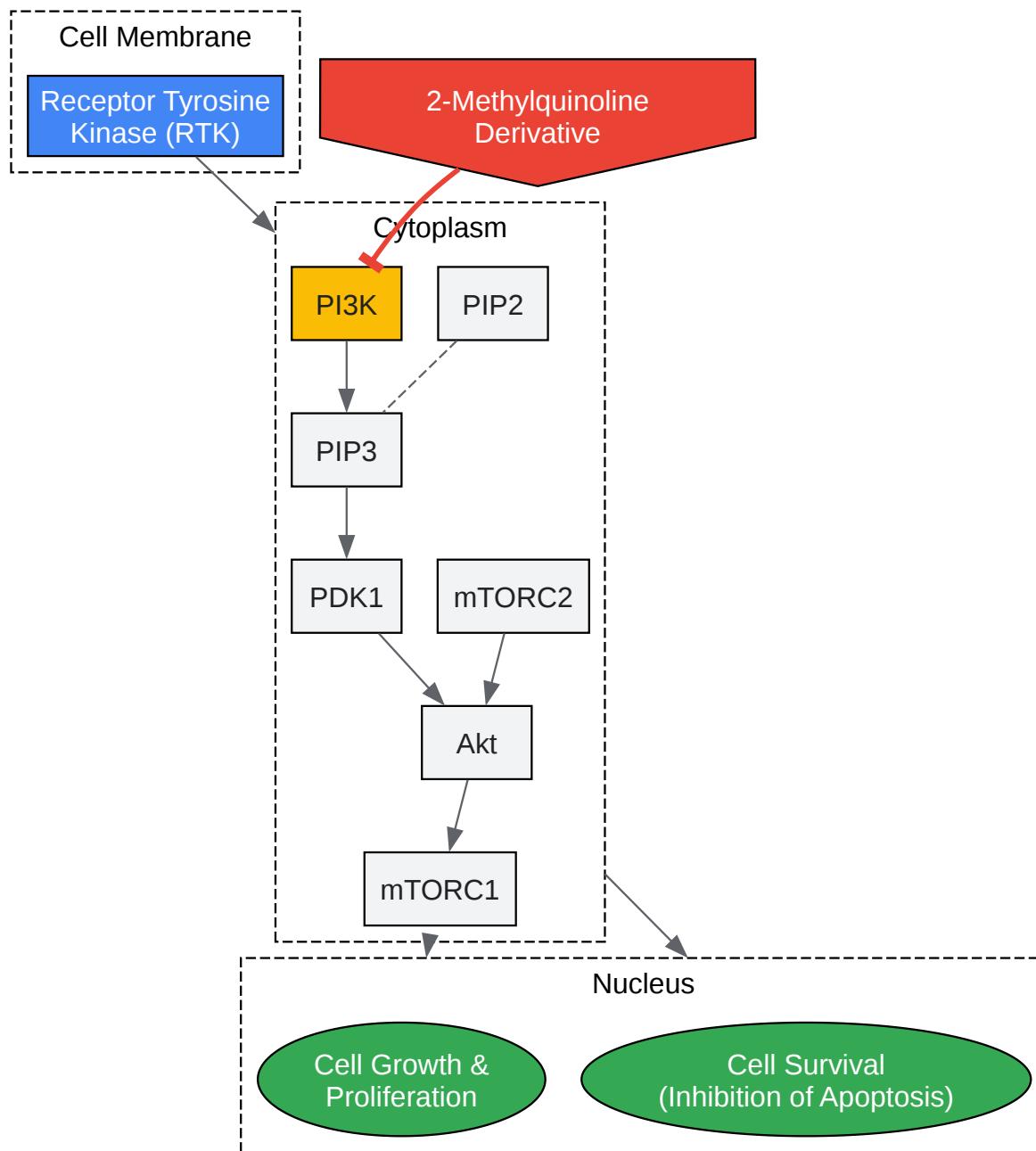


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Workflow for discovery and screening of quinoline derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several quinoline and quinazoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][20]



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Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion and Future Outlook

The 2-methylquinoline scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The available data consistently demonstrate their potential to act as potent anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring.[13]

Future research should focus on the synthesis of novel **2-methylquinolin-3-amine** analogs to explore their therapeutic potential more deeply. A systematic approach, combining chemical synthesis, computational modeling, and comprehensive biological screening, will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued investigation of their mechanisms of action, particularly their interactions with specific signaling pathways and molecular targets, will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged scaffold.

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